3-((2-Methylbenzyl)thio)-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-4-ylamine
CAS No.: 577986-60-8
Cat. No.: VC16150212
Molecular Formula: C19H22N4O3S
Molecular Weight: 386.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 577986-60-8 |
|---|---|
| Molecular Formula | C19H22N4O3S |
| Molecular Weight | 386.5 g/mol |
| IUPAC Name | 3-[(2-methylphenyl)methylsulfanyl]-5-(3,4,5-trimethoxyphenyl)-1,2,4-triazol-4-amine |
| Standard InChI | InChI=1S/C19H22N4O3S/c1-12-7-5-6-8-13(12)11-27-19-22-21-18(23(19)20)14-9-15(24-2)17(26-4)16(10-14)25-3/h5-10H,11,20H2,1-4H3 |
| Standard InChI Key | MCNRLEWBNSJKSO-UHFFFAOYSA-N |
| Canonical SMILES | CC1=CC=CC=C1CSC2=NN=C(N2N)C3=CC(=C(C(=C3)OC)OC)OC |
Introduction
Chemical Structure and Physicochemical Properties
Structural Elucidation
The compound’s IUPAC name, 3-[(2-methylphenyl)methylsulfanyl]-5-(3,4,5-trimethoxyphenyl)-1,2,4-triazol-4-amine, reflects its triazole backbone substituted at positions 3 and 5. The 3-position hosts a 2-methylbenzylthio group (–SCH₂C₆H₄CH₃), while the 5-position is occupied by a 3,4,5-trimethoxyphenyl moiety (C₆H₂(OCH₃)₃). This arrangement confers amphiphilic properties, balancing hydrophobic aromatic regions with polar methoxy and amine groups.
The canonical SMILES string, CC1=CC=CC=C1CSC2=NN=C(N2N)C3=CC(=C(C(=C3)OC)OC)OC, encodes the connectivity of atoms, emphasizing the triazole ring’s central role. The Standard InChIKey MCNRLEWBNSJKSO-UHFFFAOYSA-N provides a unique identifier for computational studies.
Physicochemical Profile
Key properties include:
| Property | Value |
|---|---|
| Molecular Formula | C₁₉H₂₂N₄O₃S |
| Molecular Weight | 386.5 g/mol |
| Hydrogen Bond Donors | 1 (NH₂ group) |
| Hydrogen Bond Acceptors | 6 (3 OCH₃, 2 N, 1 S) |
| Rotatable Bond Count | 7 |
| Topological Polar Surface Area | 103 Ų |
The compound’s logP (estimated at ~3.2) suggests moderate lipophilicity, suitable for membrane penetration. The presence of three methoxy groups enhances solubility in polar solvents, while the benzylthio group contributes to steric bulk.
Synthesis and Characterization
Synthetic Routes
Synthesis typically follows multi-step protocols common to triazole derivatives :
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Formation of the Triazole Core:
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Hydrazide precursors react with carbon disulfide under alkaline conditions to form dithiocarbazinate salts, which cyclize with hydrazine hydrate to yield 4-amino-1,2,4-triazole-3-thiol intermediates .
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For this compound, 3,4,5-trimethoxybenzaldehyde may serve as the starting material for the 5-aryl substituent via condensation reactions.
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Functionalization:
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The 3-position is modified via nucleophilic substitution using 2-methylbenzyl bromide or chloride in the presence of a base (e.g., K₂CO₃).
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Purification involves column chromatography or recrystallization, with yields ranging from 70% to 85%.
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Analytical Characterization
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Spectroscopy:
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Mass Spectrometry: ESI-MS shows a molecular ion peak at m/z 387.1 [M+H]⁺.
Molecular Docking and Structure-Activity Relationships
Target Engagement
Docking simulations using AutoDock Vina highlight:
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COX-2 Binding: The trimethoxyphenyl group occupies the hydrophobic pocket, while the NH₂ group interacts with Ser530 via hydrogen bonding.
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Tubulin Interaction: The benzylthio moiety aligns with the colchicine-binding site, disrupting microtubule assembly.
Structural Optimization
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